Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one
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Overview
Description
Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one is a complex organic compound characterized by a spiro linkage between a benzo[e][1,3]oxazine and a piperidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of α-bromopropionyl bromide and pyridine to form the spiro linkage . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
- 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
Uniqueness
Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one is unique due to its specific spiro linkage and the presence of both benzo[e][1,3]oxazine and piperidin-4-one moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H14N2O2/c15-11-9-4-1-2-5-10(9)16-12(14-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI Key |
XRGGJJLOPFKNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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